molecular formula C17H19F3N4O3S B2615774 N-ethyl-2-(5-(hydroxymethyl)-2-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1H-imidazol-1-yl)acetamide CAS No. 921547-50-4

N-ethyl-2-(5-(hydroxymethyl)-2-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1H-imidazol-1-yl)acetamide

Cat. No.: B2615774
CAS No.: 921547-50-4
M. Wt: 416.42
InChI Key: YZEFPBPPXQMJHV-UHFFFAOYSA-N
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Description

N-ethyl-2-(5-(hydroxymethyl)-2-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1H-imidazol-1-yl)acetamide is a useful research compound. Its molecular formula is C17H19F3N4O3S and its molecular weight is 416.42. The purity is usually 95%.
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Biological Activity

N-ethyl-2-(5-(hydroxymethyl)-2-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1H-imidazol-1-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound has a complex structure that includes an imidazole ring, a trifluoromethyl phenyl group, and an ethylacetamide moiety. This structural diversity may contribute to its varied biological activities.

Research indicates that compounds with similar structures often interact with multiple biological targets. The imidazole ring is known for its role in enzyme inhibition, while the trifluoromethyl group enhances lipophilicity and metabolic stability. The specific mechanism of action for this compound remains to be fully elucidated, but it is hypothesized to involve modulation of signaling pathways related to cell proliferation and apoptosis.

Anticancer Activity

Several studies have explored the anticancer potential of compounds structurally related to this compound. For example:

  • A study demonstrated that similar imidazole derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting potential for further development as anticancer agents .

Antimicrobial Activity

The compound's potential antimicrobial properties have also been investigated. Compounds with imidazole and thioether functionalities have shown activity against both gram-positive and gram-negative bacteria. A comparative analysis indicated that modifications in the side chains could enhance antibacterial efficacy .

Case Study 1: Anticancer Efficacy

In a recent study, a derivative of this compound was tested against pancreatic ductal adenocarcinoma (PDA). The results showed that treatment with the compound led to a significant reduction in cell migration and invasion, indicating its potential as a therapeutic agent for this aggressive cancer type .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of similar thioether-containing compounds. The study found that these compounds exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting that N-ethyl derivatives could also possess useful antimicrobial properties .

Research Findings Summary Table

Study Target Activity Outcome
PDA CellsAnticancerReduced migration and invasion
Bacterial StrainsAntimicrobialEffective against S. aureus and E. coli

Properties

IUPAC Name

N-ethyl-2-[5-(hydroxymethyl)-2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanylimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N4O3S/c1-2-21-14(26)8-24-13(9-25)7-22-16(24)28-10-15(27)23-12-5-3-4-11(6-12)17(18,19)20/h3-7,25H,2,8-10H2,1H3,(H,21,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZEFPBPPXQMJHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=CC(=C2)C(F)(F)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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